molecular formula C3H7IS B1610825 1-Iodo-2-(methylthio)ethane CAS No. 108122-14-1

1-Iodo-2-(methylthio)ethane

Cat. No. B1610825
CAS RN: 108122-14-1
M. Wt: 202.06 g/mol
InChI Key: JZUAEMOTGJVLPG-UHFFFAOYSA-N
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Description

1-Iodo-2-(methylthio)ethane is a chemical compound with the molecular formula C3H7IS . It has a molar mass of 202.06 g/mol .

Scientific Research Applications

Radiolytic Studies

1-Iodo-2-(methylthio)ethane has been studied in pulse radiolytic research. It forms an intermolecular species with a three-electron bond between sulfur and iodine when synthesized via a ring-opening reaction. This compound exhibits unique optical absorption bands, important in understanding radical cation behaviors (Anklam, Mohan, & Asmus, 1987).

Conformational Stability Studies

The conformational stability of 1-Iodo-2-(methylthio)ethane-related compounds has been investigated using matrix-isolation infrared spectroscopy and density functional calculations. This research provides insights into molecular stability and intramolecular interactions (Harada, Yoshida, Ohno, & Matsuura, 2002).

Intramolecular Interaction Analysis

Studies have provided evidence for attractive intramolecular interactions in conformers of 1-methoxy-2-(methylthio)ethane, showcasing the potential for investigating molecular structures and forces (Yoshida, 1997).

Crystal and Molecular Structure Analysis

The crystal structures of related compounds have been analyzed, aiding in the understanding of molecular configurations and stability at different temperatures (Yokoyama & Ohashi, 1998).

Synthesis of Coenzyme M Analogues

1-Iodo-2-(methylthio)ethane has implications in the synthesis of coenzyme M analogues, contributing to our understanding of enzyme systems in microorganisms (Gunsalus, Romesser, & Wolfe, 1978).

Living Cell Imaging

It has been used in developing novel fluorescent probes for Ni(2+)-induced intramolecular excimer formation, demonstrating applications in living cell imaging (Banerjee et al., 2012).

Chemical Synthesis and Reactivity Studies

The compound's derivatives have been synthesized for various purposes, including studying chemical reactivity and molecular transformations (Billington & Golding, 1982).

Antiviral Activity Against COVID-19

Derivatives of 1-Iodo-2-(methylthio)ethane have been synthesized and investigated for their antiviral activity against COVID-19, demonstrating the compound's potential in medicinal chemistry (Rashdan et al., 2021).

CNDO/2 Parametrizations in Organosulfur Molecules

The compound has been studied in the context of CNDO/2 parametrizations, providing insights into the behavior of organosulfur molecules (Ohsaku, Bingo, Sugikawa, & Murata, 1979).

Metabolite Analysis in Urine

Its metabolites have been analyzed in urine, showcasing its role in understanding exposure to certain substances (Black, Clarke, & Read, 1991).

Cross-Coupling Reactions

The compound plays a role in copper-catalyzed cross-coupling reactions, significant in synthetic organic chemistry (Chen & Chen, 2006).

properties

IUPAC Name

1-iodo-2-methylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7IS/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUAEMOTGJVLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575949
Record name 1-Iodo-2-(methylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-(methylthio)ethane

CAS RN

108122-14-1
Record name 1-Iodo-2-(methylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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